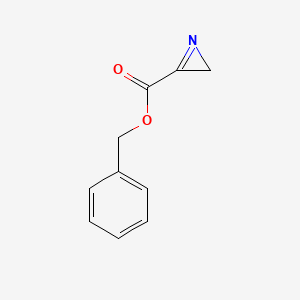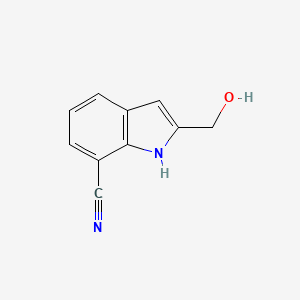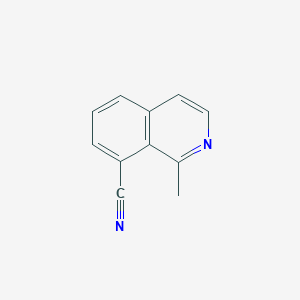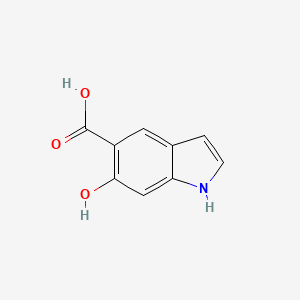![molecular formula C10H18O2 B11915902 1-Oxaspiro[5.5]undecan-4-ol](/img/structure/B11915902.png)
1-Oxaspiro[5.5]undecan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique structure that includes a spiro-connected oxane and cyclohexane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Oxaspiro[5.5]undecan-4-ol can be synthesized through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst . Another method involves the use of olefin metathesis reactions with a Grubbs catalyst, although this approach is more complex and expensive .
Industrial Production Methods
Industrial production methods for 1-Oxaspiro[5 the Prins cyclization method offers a more feasible route for large-scale production due to its simplicity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
1-Oxaspiro[5.5]undecan-4-ol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition leads to the bacterium’s inability to maintain its cell wall integrity, ultimately causing cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but contains a nitrogen atom in the spirocyclic ring.
1,3-Dioxane-1,3-dithiane spiranes: Contains oxygen and sulfur atoms in the spirocyclic ring.
1,3-Oxathiane derivatives: Contains an oxygen and sulfur atom in the spirocyclic ring.
Uniqueness
1-Oxaspiro[55]undecan-4-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C10H18O2/c11-9-4-7-12-10(8-9)5-2-1-3-6-10/h9,11H,1-8H2 |
Clé InChI |
JMLRGEFDBCJNOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC(CCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)
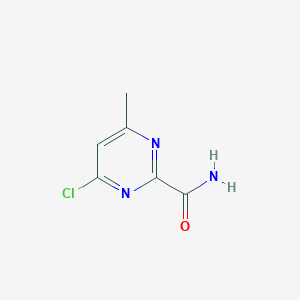
![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)
![1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride](/img/structure/B11915826.png)

![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)

